molecular formula C15H15FN2O2 B7474469 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide

4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide

Cat. No. B7474469
M. Wt: 274.29 g/mol
InChI Key: ZACKVQAZIAOZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. It is a pyrrole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. This inhibition leads to a decrease in the production of inflammatory mediators and the growth of tumor cells.
Biochemical and physiological effects:
Studies have shown that 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide can reduce the production of inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future studies could focus on developing more efficient synthesis methods for this compound to make it more accessible for research purposes.

Synthesis Methods

The synthesis method of 4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 1-methylpyrrole-2-carboxamide in the presence of triethylamine. This reaction results in the formation of the desired compound, which can be purified using column chromatography.

Scientific Research Applications

4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-9-4-5-12(7-13(9)16)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKVQAZIAOZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN2C)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-fluoro-4-methylphenyl)-1-methylpyrrole-2-carboxamide

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